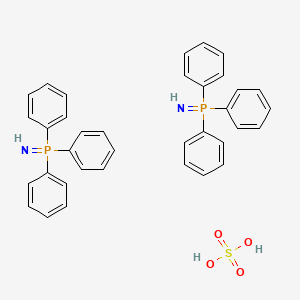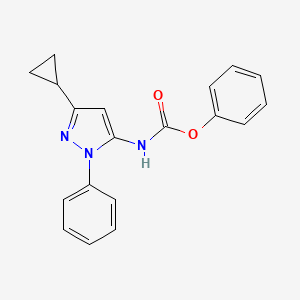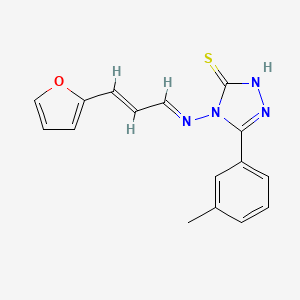
imino(triphenyl)-λ5-phosphane;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imino(triphenyl)-λ5-phosphane; sulfuric acid is a compound that combines the properties of imino(triphenyl)-λ5-phosphane and sulfuric acid. Imino(triphenyl)-λ5-phosphane is a phosphorane derivative, characterized by the presence of a phosphorus atom bonded to three phenyl groups and an imino group. Sulfuric acid, a strong acid, is often used in combination with various compounds to enhance their reactivity or stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imino(triphenyl)-λ5-phosphane typically involves the reaction of triphenylphosphine with an appropriate imine precursor. One common method is the reaction of triphenylphosphine with an azide compound, which leads to the formation of the imino(triphenyl)-λ5-phosphane through a Staudinger reaction. The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent oxidation.
For example:
Ph3P+RN3→Ph3P=NR+N2
Industrial Production Methods
Industrial production of imino(triphenyl)-λ5-phosphane may involve large-scale Staudinger reactions with optimized conditions for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Sulfuric acid can be introduced in subsequent steps to form the desired compound, ensuring controlled reaction conditions to prevent decomposition or side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Imino(triphenyl)-λ5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the imino group under mild conditions.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, imino(triphenyl)-λ5-phosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and organometallic chemistry.
Biology
The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. The imino group can interact with biological targets, influencing cellular processes.
Medicine
Research into the medicinal applications of imino(triphenyl)-λ5-phosphane derivatives focuses on their potential as therapeutic agents. Their ability to modulate enzyme activity and interact with DNA makes them candidates for drug development.
Industry
In industry, the compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.
Mecanismo De Acción
The mechanism of action of imino(triphenyl)-λ5-phosphane involves its ability to form stable complexes with metal ions and other electrophiles. The phosphorus atom, with its lone pair of electrons, can coordinate with metal centers, facilitating catalytic processes. The imino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Lacks the imino group, making it less reactive in certain contexts.
Triphenylphosphine oxide: An oxidized form, with different reactivity and applications.
Iminophosphoranes: A broader class of compounds with varying substituents on the phosphorus atom.
Uniqueness
Imino(triphenyl)-λ5-phosphane is unique due to the presence of both the imino group and the triphenylphosphine moiety. This combination imparts distinct reactivity and stability, making it valuable in both synthetic and applied chemistry.
Propiedades
Fórmula molecular |
C36H34N2O4P2S |
|---|---|
Peso molecular |
652.7 g/mol |
Nombre IUPAC |
imino(triphenyl)-λ5-phosphane;sulfuric acid |
InChI |
InChI=1S/2C18H16NP.H2O4S/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h2*1-15,19H;(H2,1,2,3,4) |
Clave InChI |
TYWKDQRXQIUMQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B12044921.png)


![4-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12044932.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12044943.png)

![1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-7-carboxylic acid](/img/structure/B12044950.png)
![3-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044965.png)
![2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B12044967.png)


![6-Chloro-2-ethylimidazo[1,2-b]pyridazine](/img/structure/B12044982.png)

